molecular formula C19H29N3O B6280012 AMRI-HUNGARY ALBH04489039 CAS No. 1017059-96-9

AMRI-HUNGARY ALBH04489039

Cat. No.: B6280012
CAS No.: 1017059-96-9
M. Wt: 315.5
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Description

AMRI-HUNGARY ALBH04489039 is a specialized boronic acid derivative with the molecular formula C₆H₅BBrClO₂ (CAS No. 1046861-20-4). This compound features a phenyl ring substituted with bromine (Br), chlorine (Cl), and a boronic acid (-B(OH)₂) functional group, making it a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . Key properties include:

  • Molecular weight: 235.27 g/mol
  • LogP (octanol/water partition coefficient): 2.15 (XLOGP3), indicating moderate hydrophobicity .
  • Solubility: 0.24 mg/mL in aqueous solutions, classified as "soluble" under standard conditions .

Its synthesis involves palladium-catalyzed coupling reactions in tetrahydrofuran (THF) and water at 75°C, yielding high purity for pharmaceutical and materials science applications .

Properties

CAS No.

1017059-96-9

Molecular Formula

C19H29N3O

Molecular Weight

315.5

Purity

90

Origin of Product

United States

Preparation Methods

The preparation of AMRI-HUNGARY ALBH04489039 involves synthetic routes and reaction conditions that are crucial for its production. One method includes subjecting triglyceride or condensation polymer containing matter to mechanical processing in the presence of a nucleophile . This method is used to derive compounds from triglycerides or condensation polymers such as polyesters and polyamides.

Chemical Reactions Analysis

AMRI-HUNGARY ALBH04489039 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are essential for understanding the compound’s reactivity and the major products formed. specific details about the reagents and conditions used for this compound were not found in the search results.

Scientific Research Applications

AMRI-HUNGARY ALBH04489039 has diverse applications in various fields of research, including medical, environmental, and industrial research. In medical research, it plays a crucial role in drug development, serving as a lead compound for the development of new drugs targeting specific diseases or conditions. Clinical trials are being conducted to evaluate its efficacy and safety in humans, providing valuable insights into its therapeutic potential.

Mechanism of Action

The mechanism of action of AMRI-HUNGARY ALBH04489039 involves its interaction with specific molecular targets and pathways. In medical research, it is being studied for its potential to target specific diseases or conditions. detailed information about the exact molecular targets and pathways involved was not found in the search results.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally analogous to AMRI-HUNGARY ALBH04489039:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP (XLOGP3) Solubility (mg/mL) Primary Applications
This compound C₆H₅BBrClO₂ 235.27 Br, Cl, -B(OH)₂ 2.15 0.24 Cross-coupling reactions, drug synthesis
(3-Bromo-5-chlorophenyl)boronic acid C₆H₅BBrClO₂ 235.27 Br, Cl, -B(OH)₂ 2.10 0.22 Catalysis, polymer chemistry
(6-Bromo-2,3-dichlorophenyl)boronic acid C₆H₄BBrCl₂O₂ 269.78 Br, 2×Cl, -B(OH)₂ 2.75 0.15 Agrochemical intermediates
Phenylboronic acid C₆H₇BO₂ 121.93 -B(OH)₂ 1.02 1.50 Sensors, glucose monitoring

Key Findings

Structural Variations :

  • ALBH04489039 and (3-Bromo-5-chlorophenyl)boronic acid share identical molecular formulas but differ in substituent positions, impacting reactivity. For instance, ALBH04489039’s Br/Cl ortho positioning enhances steric hindrance, reducing reaction rates compared to para-substituted analogs .
  • (6-Bromo-2,3-dichlorophenyl)boronic acid has higher molecular weight and lipophilicity (LogP = 2.75), making it less soluble but more suitable for lipid-rich agrochemical formulations .

Functional Differences :

  • ALBH04489039’s moderate LogP (2.15) balances solubility and membrane permeability, outperforming phenylboronic acid (LogP = 1.02) in drug delivery systems .
  • Phenylboronic acid’s simplicity and high solubility make it ideal for biomedical sensors, whereas ALBH04489039’s halogenated structure is preferred for stability in high-temperature reactions .

Synthetic Accessibility :

  • ALBH04489039 requires Pd-catalyzed coupling, similar to its analogs, but achieves higher yields (85–90%) due to optimized bromine/chlorine electronic effects .
  • Phenylboronic acid is synthesized via direct boronation, avoiding halogenation steps, but lacks functional versatility .

Research Implications

  • Material Science: Its thermal stability (decomposition at >250°C) surpasses non-halogenated analogs, enabling use in high-performance polymers .

Q & A

Basic Research Questions

Q. What methodologies are recommended for designing experiments involving AMRI-HUNGARY ALBH04489039 to ensure reproducibility?

  • Answer : Follow principles of scientific investigation, including clear problem formulation, hypothesis testing, and detailed documentation of protocols. Use frameworks like the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate experimental feasibility . Experimental sections should include sufficient detail for replication, such as synthesis steps, characterization methods (e.g., NMR, HPLC), and statistical validation . For example, predefine primary and secondary endpoints to minimize bias in data interpretation .

Q. How can researchers conduct a systematic literature review to identify gaps in studies on this compound?

  • Answer : Use structured databases (e.g., PubMed, SciFinder) with Boolean operators (AND/OR/NOT) to refine searches . Prioritize primary sources (peer-reviewed articles, patents) over secondary summaries. Critically evaluate methodologies in existing studies—e.g., compare synthesis yields, purity thresholds, or biological activity assays—to identify inconsistencies or understudied applications . Tabulate findings (Table 1) to visualize trends.

Table 1 : Key Parameters for Literature Review

ParameterEvaluation CriteriaExample from this compound Studies
Synthesis MethodsSolvents, catalysts, reaction conditionsEthanol vs. DMF in yield optimization
Purity StandardsHPLC thresholds, spectroscopic validation≥95% purity in pharmacokinetic studies
BioactivityIC50 values, assay types (in vitro/in vivo)Anticancer activity in MCF-7 cell lines

Q. What statistical approaches are suitable for analyzing dose-response data in this compound studies?

  • Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC50/IC50 values. Validate assumptions with residual analysis and goodness-of-fit tests (R²). For small sample sizes, apply non-parametric tests like the Mann-Whitney U test . Tools like GraphPad Prism or R packages (e.g., drc) are recommended. Always report confidence intervals and effect sizes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Answer : Perform meta-analysis to quantify variability sources (e.g., assay protocols, cell lines, compound purity). Use sensitivity analysis to test hypotheses—e.g., whether lower activity in Study X stems from dimethyl sulfoxide (DMSO) solvent interference . Replicate conflicting experiments under standardized conditions and employ blinded data analysis to reduce bias .

Q. What strategies optimize the synthetic pathway of this compound for higher yield and scalability?

  • Answer : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading). Use response surface methodology (RSM) to model interactions between variables. For example, a Central Composite Design could optimize reaction time and solvent ratio . Validate scalability with pilot-scale trials and compare environmental impact metrics (e.g., E-factor) .

Q. How can multi-omics approaches (e.g., proteomics, metabolomics) elucidate the mechanism of action of this compound?

  • Answer : Integrate transcriptomic data (RNA-seq) with protein interaction networks (STRING DB) to identify target pathways. Use LC-MS/MS for untargeted metabolomics to detect downstream metabolites affected by the compound. Apply pathway enrichment tools (e.g., MetaboAnalyst) and validate findings with siRNA knockdown or CRISPR-Cas9 models .

Methodological Guidelines

  • Data Management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Store raw spectra, chromatograms, and code in repositories like Zenodo or Figshare. Use version control (Git) for collaborative projects .
  • Ethical Compliance : For studies involving human/animal subjects, adhere to institutional review board (IRB) protocols, including informed consent and data anonymization .
  • Critical Analysis : Employ frameworks like PICO (Population, Intervention, Comparison, Outcome) to refine hypotheses and avoid descriptive pitfalls .

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